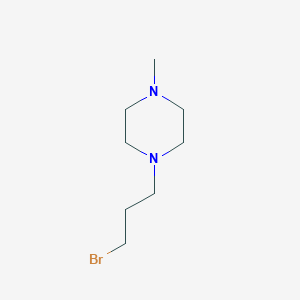
2,2-Dimethyl-4-pentenoyl chloride
Übersicht
Beschreibung
2,2-Dimethyl-4-pentenoyl chloride is a chemical compound with the molecular formula C7H11ClO . It is a derivative of 4-pentenoyl chloride, which is an organic building block .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-pentenoyl chloride consists of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The exact structure can be viewed using specific chemical software or databases .Physical And Chemical Properties Analysis
4-Pentenoyl chloride, a related compound, has a boiling point of 125°C and a density of 1.074 g/mL at 25°C . The exact physical and chemical properties of 2,2-Dimethyl-4-pentenoyl chloride are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Nanofiltration Membrane Enhancement
2,2-Dimethyl-4-pentenoyl chloride plays a role in the improvement of nanofiltration membranes. Cheng et al. (2018) demonstrated that a catalyst used in interfacial polymerization could enhance the water permeability and anti-fouling ability of nanofiltration membranes. These membranes showed excellent dye separation performance and high antifouling ability, indicating the potential application of 2,2-Dimethyl-4-pentenoyl chloride in water treatment technologies (Cheng et al., 2018).
Atmospheric Chemistry
In atmospheric chemistry, 2,2-Dimethyl-4-pentenoyl chloride has been identified as a product in the reaction of chlorine atoms with certain compounds. Villanueva et al. (2009) identified major primary products, including 4-oxo-2-pentenoyl chloride, in the reactions of chlorine atoms with various alkylfurans, which are significant in understanding the atmospheric degradation processes (Villanueva et al., 2009).
Enzymatic Activity
The compound has been linked to the study of enzymes as well. Eikmanns and Buckel (1991) purified a 2,4-pentadienoyl-CoA reductase from Clostridium aminovalericum, which catalyzed the oxidation of various compounds to 2,4-pentadienoyl-CoA, indicating the compound's relevance in biochemical pathways and potential applications in biotechnology (Eikmanns & Buckel, 1991).
Safety and Hazards
2,2-Dimethyl-4-pentenoic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure .
Eigenschaften
IUPAC Name |
2,2-dimethylpent-4-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIVLYHNSLTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299534 | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-pentenoyl chloride | |
CAS RN |
39482-46-7 | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39482-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

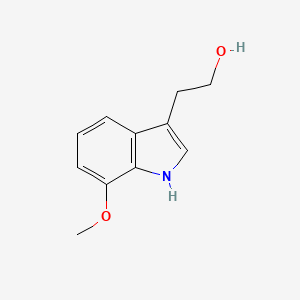

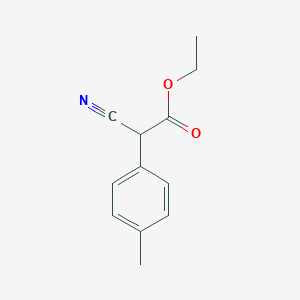
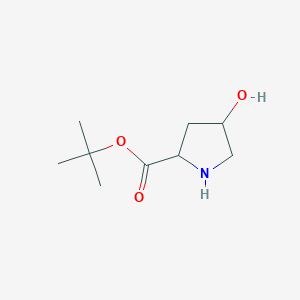
![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
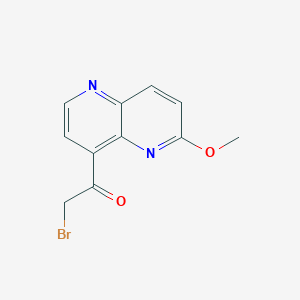




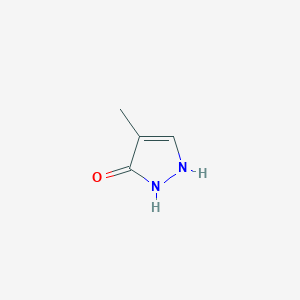
![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)

